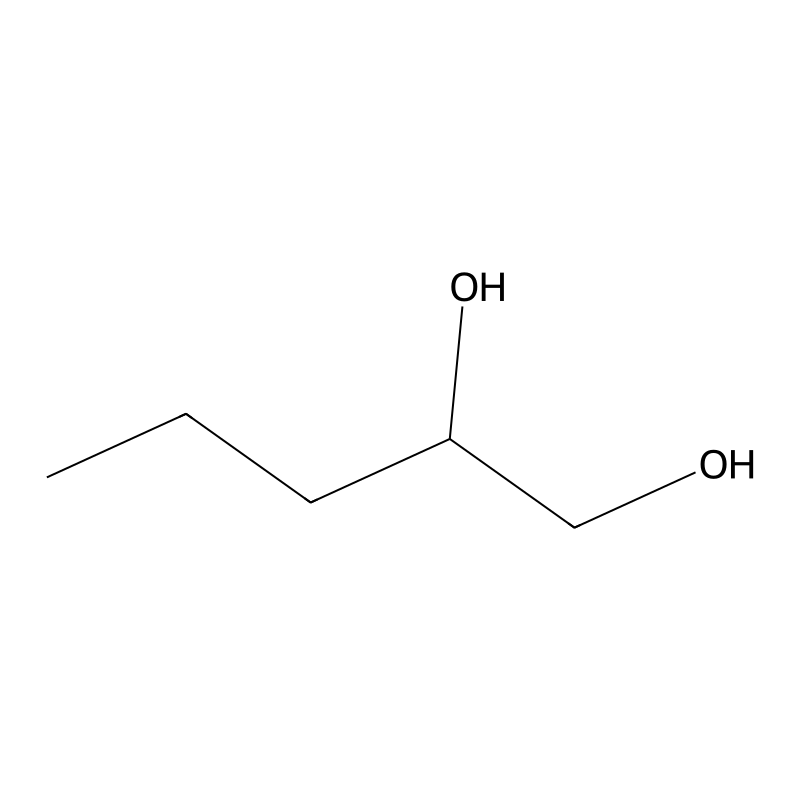1,2-Pentanediol

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
Chemical Synthesis
,2-PD can be used as a building block in the synthesis of other organic compounds, such as polyesters and polyurethanes. These materials have diverse applications, including in plastics, fibers, and coatings.
Biological Studies
Due to its structural similarity to other glycols, 1,2-PD has been investigated for its potential biological effects. However, research in this area is limited. Some studies have explored its use as a cryoprotectant (substance that protects cells and tissues from freezing damage) [].
Environmental Research
1,2-PD has been identified as a potential degradation product of certain biocides (substances used to kill microorganisms) []. Understanding its environmental fate and impact is crucial for assessing the safety and sustainability of these biocides.
1,2-Pentanediol is a colorless, odorless, and slightly viscous liquid with the molecular formula CHO and a molecular weight of approximately 104.15 g/mol. It is classified as a diol, specifically a 1,2-diol, which means it contains two hydroxyl (–OH) groups attached to the first and second carbon atoms of the pentane chain. This compound is soluble in both water and organic solvents, making it versatile for various applications in industries ranging from cosmetics to pharmaceuticals .
While research on the specific mechanism of action for 1,2-pentanediol is ongoing, its antimicrobial properties are attributed to its ability to disrupt microbial cell membranes []. The amphiphilic nature allows it to interact with both the lipid bilayer and the cytoplasm, potentially leading to cell death.
- Hydrogenation: It can be synthesized through the hydrogenation of 1-hydroxy-2-pentanone using catalysts like palladium on carbon under controlled conditions .
- Esterification: The hydroxyl groups can react with carboxylic acids to form esters.
- Dehydration: Under acidic conditions, it can undergo dehydration to form ethers or alkenes.
- Oxidation: It can be oxidized to form corresponding ketones or aldehydes.
1,2-Pentanediol exhibits notable biological activities. It functions as a humectant, attracting moisture and retaining it within formulations, which is particularly beneficial in cosmetic products. Its properties have been scientifically validated through in vivo studies demonstrating its effectiveness as a moisturizer . Additionally, it has antimicrobial properties that enhance the efficacy of preservatives in formulations, thereby extending shelf life and ensuring product safety .
Several methods are employed for synthesizing 1,2-pentanediol:
- Hydrogenation of 1-Hydroxy-2-pentanone: This method involves the reduction of 1-hydroxy-2-pentanone using hydrogen gas in the presence of palladium catalysts under specific temperature and pressure conditions .
- Aqueous Phase Hydrogenolysis: A sustainable approach involves converting furfuryl alcohol into 1,2-pentanediol using supported ruthenium catalysts under aqueous conditions. This method is considered environmentally friendly compared to traditional petrochemical processes .
- Direct Reaction of n-Butanal with Paraformaldehyde: This method utilizes n-butanal and paraformaldehyde in the presence of a catalyst (like thiazole salt) under alkaline conditions to produce intermediate compounds that are further reduced to yield 1,2-pentanediol .
1,2-Pentanediol has diverse applications across various industries:
- Cosmetics: Used as a moisturizer, solubilizer, and emulsion stabilizer.
- Pharmaceuticals: Serves as an intermediate in drug synthesis.
- Food Industry: Functions as a food additive for flavoring and preservation.
- Industrial Uses: Employed in the production of plastics, adhesives, and coatings.
- Chemical Synthesis: Acts as a precursor for producing other chemicals such as polyesters and polyols .
Research has shown that 1,2-pentanediol interacts synergistically with various preservatives in cosmetic formulations. This interaction enhances the antimicrobial efficacy of preservatives while reducing their required concentrations. Such studies emphasize its role not only as an ingredient but also as an enhancer of product stability and safety .
Several compounds share structural similarities with 1,2-pentanediol. Here are some notable examples:
| Compound Name | Molecular Formula | Key Characteristics |
|---|---|---|
| 1,3-Pentanediol | CHO | Has hydroxyl groups on the first and third carbons; different physical properties. |
| Propylene Glycol | CHO | A widely used humectant with similar moisturizing properties but shorter carbon chain. |
| Ethylene Glycol | CHO | Commonly used antifreeze; lower molecular weight; distinct applications compared to 1,2-pentanediol. |
| Butylene Glycol | CHO | Similar viscosity; often used in cosmetics but has different solubility characteristics. |
Uniqueness of 1,2-Pentanediol
What sets 1,2-pentanediol apart from these similar compounds is its dual functionality as both a humectant and an effective solubilizer for challenging ingredients like fragrances. Its ability to enhance product clarity in formulations further distinguishes it from others within its class .
XLogP3
GHS Hazard Statements
Reported as not meeting GHS hazard criteria by 58 of 1014 companies. For more detailed information, please visit ECHA C&L website;
Of the 7 notification(s) provided by 956 of 1014 companies with hazard statement code(s):;
H304 (46.86%): May be fatal if swallowed and enters airways [Danger Aspiration hazard];
H318 (43.72%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Pictograms


Corrosive;Health Hazard
Other CAS
Use Classification
Safer Chemical Classes -> Green circle - The chemical has been verified to be of low concern
General Manufacturing Information
PMN - indicates a commenced PMN (Pre-Manufacture Notices) substance.








